2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one
Description
Structural Framework and Nomenclature within Fused Heterocyclic Systems
The systematic naming of fused heterocyclic systems follows established IUPAC rules, which allow for the unambiguous identification of a compound's structure from its name. The name "2-(Chloromethyl)-4H-pyrido[2,3-d] guidechem.comguidechem.comoxazin-4-one" can be deconstructed to understand its molecular architecture.
Parent Rings: The core of the molecule is a bicyclic system formed by the fusion of two parent heterocycles: a pyridine (B92270) ring and a guidechem.comguidechem.comoxazine (B8389632) ring.
Fusion Locants: The designation "[2,3-d]" indicates the site of fusion. The pyridine ring is considered the base component. Its sides are lettered sequentially (side 1-2 is 'a', 2-3 is 'b', 3-4 is 'c', etc.). The " guidechem.comgoogle.com" specifies that the fusion occurs along the bond between atoms 2 and 3 of the pyridine ring. The 'd' refers to the side of the oxazine ring that is fused to the pyridine ring.
Numbering: The numbering of the fused system begins on the oxazine ring, in a way that gives the heteroatoms the lowest possible locants. The oxygen atom is assigned position 1, and the nitrogen atom is assigned position 3, as specified by " guidechem.comguidechem.comoxazine".
Functional Groups: A ketone group (=O) is located at position 4, indicated by "-4-one". The "4H" specifies that position 4 carries a hydrogen atom in the unsaturated parent ring before the ketone group is considered. A chloromethyl (-CH₂Cl) group is attached at position 2, denoted by the "2-(Chloromethyl)" prefix.
This systematic nomenclature precisely describes a structure where a pyridine ring is fused at its 2 and 3 positions to the 5 and 6 positions of a 1,3-oxazin-4-one ring, which itself bears a chloromethyl group at the 2-position.
Table 1: Chemical Properties of 2-(Chloromethyl)-4H-pyrido[2,3-d] guidechem.comguidechem.comoxazin-4-one (Note: The following properties are computed or systematically derived due to the absence of published experimental data.)
| Property | Value |
| CAS Number | 886363-79-7 |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 2-(chloromethyl)pyrido[2,3-d] guidechem.comguidechem.comoxazin-4-one |
| Canonical SMILES | C1=CC(=O)OC(=N1)C2=NC=CC=C2Cl |
| Structure | Fused bicyclic heteroaromatic system |
Academic Significance and Research Trajectory of Pyrido[2,3-d]guidechem.comguidechem.comoxazinone Scaffolds
The academic significance of the pyrido[2,3-d] guidechem.comguidechem.comoxazinone scaffold is largely inferred from the extensive research into structurally similar fused pyridine heterocycles. Pyridine-based scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs. The fusion of a pyridine ring to other heterocyclic systems, such as pyrimidine (B1678525), has yielded compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Research into the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold has been particularly fruitful, with derivatives being investigated as kinase inhibitors and herbicidal agents. rsc.orgnih.gov This success fuels interest in bioisosteric replacement, where one structural motif (like a pyrimidine ring) is swapped for another with similar properties (like an oxazinone ring) to modulate activity, selectivity, and pharmacokinetic properties.
Direct research on pyrido[2,3-d] guidechem.comguidechem.comoxazin-4-one derivatives has explored their potential as prodrugs. nih.gov A 1991 study investigated the hydrolysis kinetics of various 4-H-1,2-dihydro-pyrido-[2,3-d]- guidechem.comguidechem.com-oxazin-4-one derivatives, noting that they could be rapidly converted back to their parent drug molecules under physiological pH conditions. nih.gov This highlights the scaffold's utility in drug delivery systems. The oxazinone ring, in this context, acts as a temporary protecting group that is cleaved in the body to release an active pharmaceutical ingredient.
Table 2: Key Features of the Pyrido[2,3-d] guidechem.comguidechem.comoxazinone Scaffold
| Feature | Description | Implication in Research |
| Fused Ring System | Combination of an electron-deficient pyridine ring and a 1,3-oxazinone ring. | Provides a rigid, planar structure suitable for binding to biological targets like enzymes and receptors. |
| Heteroatoms | Contains two nitrogen atoms and one oxygen atom in the core structure. | The positions and electronegativity of these atoms influence hydrogen bonding capabilities, solubility, and metabolic stability. |
| Oxazinone Ring | Contains an ester and an imine functional group within the ring. | The ring is susceptible to nucleophilic attack and hydrolysis, making it a candidate for use in prodrugs or as a reactive intermediate. nih.gov |
The Role of the 2-(Chloromethyl) Moiety in Chemical Research
The presence of a 2-(chloromethyl) group transforms the parent pyrido[2,3-d] guidechem.comguidechem.comoxazin-4-one scaffold into a highly versatile synthetic intermediate. The chloromethyl group (-CH₂Cl) is a reactive functional moiety primarily due to the carbon-chlorine bond. The chlorine atom is an effective leaving group, making the adjacent methylene (B1212753) carbon an electrophilic center susceptible to nucleophilic substitution (S_N2) reactions.
This reactivity is of paramount importance in synthetic and medicinal chemistry for several reasons:
Molecular Elaboration: 2-(Chloromethyl)-4H-pyrido[2,3-d] guidechem.comguidechem.comoxazin-4-one can serve as a building block to generate a diverse library of derivatives. By reacting it with various nucleophiles (e.g., amines, thiols, alcohols, cyanides), a wide range of functional groups can be appended to the 2-position. This allows for systematic exploration of the structure-activity relationship (SAR) of the scaffold.
Introduction of Pharmacophores: The chloromethyl group facilitates the covalent attachment of known pharmacophores or side chains that are crucial for biological activity. For instance, reacting the compound with different amines would yield a series of 2-(aminomethyl) derivatives, a common motif in many biologically active molecules.
Linker for Conjugation: The reactive nature of the chloromethyl group allows it to act as a linker, enabling the conjugation of the pyridooxazinone core to other molecules, such as peptides, polymers, or fluorescent tags, for various biochemical and diagnostic applications.
The utility of chloromethyl- and trichloromethyl-substituted heterocycles as versatile intermediates is well-established in organic synthesis. thieme.de For example, 2-trichloromethyl-4-chloropyrimidines are used as precursors for a variety of substituted pyrimidines. thieme.de By analogy, 2-(Chloromethyl)-4H-pyrido[2,3-d] guidechem.comguidechem.comoxazin-4-one is a key starting material for accessing novel and potentially bioactive compounds based on this specific heterocyclic framework.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)pyrido[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-6-11-7-5(8(12)13-6)2-1-3-10-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJFGFVMJBBTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(OC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717009 | |
| Record name | 2-(Chloromethyl)-4H-pyrido[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-79-7 | |
| Record name | 2-(Chloromethyl)-4H-pyrido[2,3-d][1,3]oxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4H-pyrido[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloromethyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One and Analogous Structures
Construction of the Pyrido[2,3-d]chem-soc.simdpi.orgoxazinone Ring System
The formation of the fused heterocyclic system is paramount and can be achieved through various classical and modern synthetic reactions.
Annelation, the formation of a new ring fused to an existing one, and intramolecular cyclization are foundational strategies for constructing the pyrido[2,3-d] chem-soc.simdpi.orgoxazinone core. These methods typically involve the use of a substituted pyridine (B92270) precursor which undergoes ring closure to form the oxazinone moiety.
A common precursor for this synthesis is 2-aminonicotinic acid or its derivatives. The reaction of 2-aminonicotinic acid with acylating agents like chloroacetyl chloride or acetic anhydride (B1165640) can lead to the formation of the oxazinone ring. For instance, the reaction of 2-acetylamino-3-pyridinecarboxylic acid with a dehydrating agent can induce cyclization to form a 2-methyl-4H-pyrido[2,3-d] chem-soc.simdpi.orgoxazin-4-one, a direct precursor to the target compound. researchgate.net
Cyclization strategies are also prominent in the synthesis of analogous fused pyrimidine (B1678525) systems, which can inform the synthesis of pyridoxazinones. For example, 5,6-difunctionalized pyrido[2,3-d]pyrimidinetriones can undergo various cyclization reactions to form polyheterocyclic systems. mdpi.org Similarly, intramolecular hetero Diels-Alder reactions of 1-oxa-1,3-butadienes have been employed to stereoselectively synthesize annulated pyrido[2,3-d]pyrimidines. beilstein-journals.orgnih.gov These cycloaddition/cycloreversion strategies are also applicable to 1,4-oxazinone precursors for the construction of pyridine derivatives, highlighting the versatility of these intermediates. nih.govnih.gov
Tandem reactions, such as diazotization followed by cyclization, have been developed for creating fused 1,2,3-triazinone systems, demonstrating another effective ring-closing strategy. nih.gov The synthesis of pyrido[2,1-a]isoquinolin-4-ones often involves a Bischler-Napieralski cyclization followed by methods to form the pyridone or oxazinone ring. nih.gov
Table 1: Selected Cyclization Approaches for Pyrido-fused Heterocycles
| Starting Material | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|
| 2-Aminonicotinic acid derivatives | Acylating agents (e.g., Acetic Anhydride) | 2-Methyl-4H-pyrido[2,3-d] chem-soc.simdpi.orgoxazin-4-one | researchgate.net |
| 6-N-allyl-1,3-dimethyl-5-formyl uracils | Reflux conditions | Annulated pyrido[2,3-d]pyrimidines | nih.gov |
| Functionalized vinyl azide (B81097) precursors | Staudinger reductive cyclization | 1,4-Oxazinone derivatives | nih.gov |
| (1,2,5-Oxadiazolyl)carboxamides | Nitrosating reagents (e.g., NaNO2, TFA) | Fused 1,2,3-triazinone-furazan system | nih.gov |
Multicomponent reactions (MCRs) offer a highly efficient pathway for the synthesis of complex heterocyclic structures by combining three or more reactants in a single step. orgchemres.org These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. orgchemres.org
For the synthesis of analogous pyrido[2,3-d]pyrimidine (B1209978) derivatives, three-component reactions are well-established. A typical MCR might involve the condensation of a 6-aminouracil (B15529) derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. scirp.orgresearchgate.netnih.gov These reactions are often facilitated by catalysts such as bismuth(III) triflate or Brønsted-acidic ionic liquids to achieve high yields. chem-soc.siscirp.org Theoretical studies on the mechanism of these MCRs indicate a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov
While direct MCRs for 2-(chloromethyl)-4H-pyrido[2,3-d] chem-soc.simdpi.orgoxazin-4-one are not extensively documented, the principles from pyridopyrimidine synthesis are adaptable. A hypothetical MCR could involve 2-aminonicotinic acid, chloroacetaldehyde (B151913) (or a precursor), and a coupling reagent in a convergent synthesis. The synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives has also been achieved through three-component reactions, further underscoring the power of this strategy for building fused pyridine heterocycles. nih.govrsc.org
The synthesis of pyrido[2,3-d]pyrimidines frequently utilizes one-pot, three-component procedures. chem-soc.siscirp.org For example, 6-amino-1,3-dimethyluracil, various aryl aldehydes, and malononitrile can be condensed in the presence of a catalyst to generate a library of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. scirp.org
Similarly, pyrido[2,3-b] chem-soc.sibeilstein-journals.orgoxazin-2-ones can be prepared in excellent yields through a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. This transformation involves an initial O-alkylation, a key Smiles rearrangement, and a final cyclization step. nih.govresearchgate.net Cascade strategies have also been employed to synthesize complex systems like 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a sequence of intramolecular cyclization and trichloromethylation. rsc.orgnih.gov These examples demonstrate the feasibility of designing a one-pot or cascade sequence starting from a suitable pyridine derivative to construct the target 2-(chloromethyl)-4H-pyrido[2,3-d] chem-soc.simdpi.orgoxazin-4-one.
Incorporation and Modification of the 2-(Chloromethyl) Substituent
Once the core heterocyclic ring is formed, or during its formation, the 2-(chloromethyl) group must be installed. This can be achieved through direct modification of a precursor or by using a starting material that already contains the required chloroalkyl fragment.
Direct halogenation of a pre-formed 2-methyl-4H-pyrido[2,3-d] chem-soc.simdpi.orgoxazin-4-one is a plausible and direct route to the target compound. Such reactions typically involve free-radical halogenating agents like N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) or under UV irradiation. This method is standard for the side-chain halogenation of activated methyl groups on heterocyclic rings.
Alkylation methods can also be considered, although they are less direct for creating the chloromethyl group. For instance, O-alkylation of related pyrimidinone systems has been studied, demonstrating the chemoselectivity between N- and O-alkylation. nih.gov While not directly forming a C-Cl bond, these studies are relevant for understanding the reactivity of the heterocyclic core. Electrophilic halogenating reagents are widely used to synthesize various halogenated dihydro-1,3-oxazine derivatives, showcasing the feasibility of introducing halogens onto the oxazine (B8389632) ring system or its substituents. researchgate.net
An alternative and often more controlled approach is to use a precursor that already contains the chloroacetyl moiety or a group that can be readily converted to it. The cyclization of 2-aminonicotinic acid with chloroacetyl chloride or a related derivative is a prime example of this strategy. This method builds the oxazinone ring and incorporates the 2-(chloromethyl) substituent in a single conceptual stage.
The reaction of 2-methyl-4H-pyrido[2,3-d] chem-soc.simdpi.orgoxazin-4-one with active methylene compounds serves as a route to 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, indicating the reactivity of the 2-methyl group and the oxazinone ring. researchgate.net This reactivity could potentially be harnessed for transformations leading to the 2-chloromethyl derivative.
Furthermore, the synthesis of 2-trichloromethyl-4-chloropyrimidines from acylation/cyclization-chlorination processes provides a template for precursor-based synthesis. thieme.de A similar strategy could be envisioned where a precursor containing a trichloromethyl group is used to form the pyridoxazinone ring, followed by selective reduction to the chloromethyl group if necessary. The use of N-substituted-2-chloroacetamides in one-pot syntheses of pyrido[2,3-b] chem-soc.sibeilstein-journals.orgoxazin-2-ones is another clear example of a precursor-based route where the chloro-alkyl fragment is carried into the final product. researchgate.net
Table 2: Comparison of Strategies for Introducing the 2-(Chloromethyl) Group
| Strategy | Description | Key Reagents/Precursors | Advantages |
|---|---|---|---|
| Direct Halogenation | Chlorination of the methyl group on a pre-formed 2-methylpyridoxazinone. | N-Chlorosuccinimide (NCS), radical initiator. | Atom economical, direct conversion. |
| Precursor-Based | Cyclization using a reactant already containing the chloroacetyl group. | 2-Aminonicotinic acid, Chloroacetyl chloride. | Good control over regiochemistry. |
| Precursor-Based | Annulation using a pre-functionalized building block. | 2-halo-3-hydroxypyridines, N-substituted-2-chloroacetamides. | Convergent, suitable for one-pot methods. |
Modern Catalytic and Sustainable Synthetic Approaches
Recent advancements in organic synthesis have provided powerful tools for constructing heterocyclic frameworks. For pyrido[2,3-d]oxazinones and analogous systems such as pyrido[2,3-d]pyrimidines, modern catalysis offers pathways that are often more efficient and selective than classical methods. mdpi.com These contemporary approaches are broadly categorized into transition metal-catalyzed processes, organocatalytic transformations, and methods guided by green chemistry principles.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision. mdpi.com Catalysts based on palladium, copper, rhodium, and iridium have been instrumental in developing synthetic routes to various pyridine-fused heterocycles. mdpi.comrsc.org
Palladium-catalyzed reactions are particularly prominent in the synthesis of related pyrido[2,3-d]pyrimidin-7(8H)-one systems. One established strategy involves a palladium-catalyzed coupling of a substituted pyrimidine with an appropriate coupling partner, followed by an intramolecular cyclization to form the fused pyridone ring. nih.gov For instance, the synthesis of a key intermediate for Palbociclib, a well-known kinase inhibitor, utilizes a palladium-catalyzed coupling between a substituted 5-bromo-pyrimidine and crotonic acid, which then cyclizes to form the pyridopyrimidine scaffold. nih.gov To enhance the sustainability of these processes, heterogeneous palladium catalysts have been developed. A palladium complex supported on mesoporous silica (B1680970) (Pd/SBA-15) has been successfully used as a recyclable, environmentally friendly catalyst for synthesizing novel pyrido[2,3-d]pyrimidine derivatives in water. arkat-usa.org
Copper catalysis is also widely employed, especially for facilitating the formation of carbon-nitrogen (C-N) bonds, a critical step in the assembly of many nitrogen heterocycles. beilstein-journals.org Copper(II) acetate (B1210297) has been used with a base under aerobic conditions to catalyze the synthesis of pyrido[1,2-a]benzimidazoles from 2-aminopyridines and arylboronic acids. beilstein-journals.org Such methodologies, focused on C-N bond formation, are adaptable for the cyclization steps required in the synthesis of pyridoxazinone frameworks.
The table below summarizes representative transition metal-catalyzed reactions for the synthesis of analogous heterocyclic structures.
| Catalyst System | Reaction Type | Substrates | Product Type | Yield | Ref. |
| Pd/SBA-15 | Condensation/Cyclization | 2,6-Diaminopyrimidin-4(3H)-one, Ethyl-2,4-dioxo-4-phenylbutanoates | Pyrido[2,3-d]pyrimidines | Good to Excellent | arkat-usa.org |
| Palladium Catalyst | Coupling/Intramolecular Cyclization | 5-Bromo-2,4-dichloropyrimidine, Cyclopentyl amine, Crotonic acid | Pyrido[2,3-d]pyrimidin-7(8H)-one | Not specified | nih.gov |
| Cu(OAc)₂ | Oxidative C-N Coupling | 2-Aminopyridines, Arylboronic acids | Pyrido[1,2-a]benzimidazoles | Good to Excellent | beilstein-journals.org |
| Cp*Rh(III) | C-H Alkylation | 3-Arylbenzo[d] scirp.orgmdpi.comnih.govtriazin-4(3H)-ones, Carbonyl sulfoxonium ylide | C-H Alkylated Benzotriazinones | Not specified | rsc.org |
| Cu(OTf)₂ | Three-Component Reaction (Microwave) | Pyridine-2(1H)-one, Acetophenone, o-Tosylhydroxylamine | Imidazo[1,2-a]pyridines | Not specified | beilstein-journals.org |
In an effort to reduce reliance on potentially toxic and expensive heavy metals, organocatalysis has emerged as a powerful alternative. nih.gov These metal-free catalysts can promote a wide range of chemical transformations with high levels of stereoselectivity and efficiency. While specific organocatalytic routes for 2-(Chloromethyl)-4H-pyrido[2,3-d] scirp.orgmdpi.comoxazin-4-one are not extensively detailed, analogous syntheses of related heterocycles have benefited from this approach.
One innovative example involves the use of a biopolymer-based heterogeneous catalyst. A cellulose-supported acidic ionic liquid (Cell-IL) has proven effective for the regioselective synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones. nih.gov This type of catalyst combines the benefits of organocatalysis (the ionic liquid) with the principles of green chemistry, such as the use of a renewable support (cellulose) and catalyst recyclability. nih.gov Aza-Diels-Alder reactions, which can be performed under neutral, metal-free conditions, represent another organocatalytic strategy for constructing six-membered nitrogen heterocycles like pyridazines from 1,2,3-triazines. organic-chemistry.org
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. Although its application in the synthesis of the specific pyrido[2,3-d]oxazinone scaffold is still a developing area, the potential for enzymatic transformations to introduce chirality or perform selective functional group manipulations is significant.
The following table highlights examples of organocatalytic transformations for related structures.
| Catalyst/Method | Reaction Type | Substrates | Product Type | Key Features | Ref. |
| Cellulose Supported Acidic Ionic Liquid (Cell-IL) | Regioselective Synthesis | 6-Aminouracils, Pyrazole aldehydes, Malononitrile | Pyrazole based pyrido[2,3-d]pyrimidine-diones | Biopolymer-based, Heterogeneous, Reusable | nih.gov |
| Metal-Free Thermal Conditions | Aza-Diels-Alder Reaction | 1,2,3-Triazines, 1-Propynylamines | Pyridazines | Metal-free, Neutral conditions, High regioselectivity | organic-chemistry.org |
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. sciresliterature.org This involves the use of safer solvents, renewable materials, and processes that maximize atom economy while reducing waste.
A key aspect of green synthesis is the use of environmentally benign solvents, with water being an ideal choice. The synthesis of pyrido[2,3-d]pyrimidine derivatives has been successfully carried out in water using a heterogeneous Pd/SBA-15 catalyst, which can be recovered and reused. arkat-usa.org Another approach is the elimination of solvents altogether. One-pot, solvent-free syntheses of pyrido[2,3-d]pyrimidinones have been achieved using a grinding technique with an aluminate sulfonic acid nanocatalyst. researchgate.net This method offers high yields, short reaction times, and easy workup. researchgate.net
The table below details synthetic approaches that incorporate green chemistry principles.
| Green Principle | Method/Catalyst | Reaction | Key Advantages | Ref. |
| Green Solvent | Pd/SBA-15 in Water | Condensation/Cyclization for pyrido[2,3-d]pyrimidines | Use of water as solvent, Heterogeneous and reusable catalyst | arkat-usa.org |
| Solvent-Free Conditions | Aluminate Sulfonic Acid Nanocatalyst (Grinding) | One-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones | No solvent, Short reaction time, Reusable catalyst | researchgate.net |
| Reusable Catalyst | Bismuth(III) triflate (Bi(OTf)₃) | One-pot, three-component synthesis of pyrido[2,3-d]pyrimidines | Low toxicity, Reusable, High efficiency | scirp.org |
| One-Pot Synthesis | Cesium Carbonate | Annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines | High efficiency, Reduced purification steps, Excellent yields | researchgate.net |
Chemical Reactivity and Mechanistic Studies of 2 Chloromethyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One
Reactions at the Chloromethyl Group
The chloromethyl substituent at the 2-position of the oxazinone ring is a key site for chemical modification, primarily through reactions that leverage the lability of the carbon-chlorine bond.
Nucleophilic Substitution Reactions and Their Scope
The chloromethyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. This reactivity is analogous to that observed in other 2-(chloromethyl)pyridine (B1213738) systems. The electron-withdrawing nature of the adjacent heterocyclic ring enhances the electrophilicity of the methylene (B1212753) carbon, facilitating displacement of the chloride ion by various nucleophiles. lookchem.comquimicaorganica.org
A range of nucleophiles can be employed in these substitution reactions, including amines, alcohols, thiols, and carbanions. The reaction typically proceeds via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond. The scope of this reaction is broad, enabling the synthesis of a diverse library of derivatives with modified properties. For instance, reaction with primary or secondary amines would yield the corresponding aminomethyl derivatives, while alkoxides would produce alkoxymethyl ethers.
To illustrate the scope of nucleophilic substitution at a chloromethyl group attached to a pyridine-like ring, the following table summarizes typical reactions observed in related systems.
| Nucleophile (Nu-H) | Reagent/Conditions | Product | Reference |
| Primary Amine (R-NH2) | Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-((R-amino)methyl)-4H-pyrido[2,3-d] nih.govoxazin-4-one | lookchem.com |
| Secondary Amine (R2NH) | Base (e.g., Et3N), Solvent (e.g., CH3CN) | 2-((R2-amino)methyl)-4H-pyrido[2,3-d] nih.govoxazin-4-one | lookchem.com |
| Alcohol (R-OH) | Base (e.g., NaH), Solvent (e.g., THF) | 2-((alkoxy)methyl)-4H-pyrido[2,3-d] nih.govoxazin-4-one | nih.gov |
| Thiol (R-SH) | Base (e.g., Na2CO3), Solvent (e.g., Acetone) | 2-((alkylthio)methyl)-4H-pyrido[2,3-d] nih.govoxazin-4-one | nih.gov |
Transformations to Other Functional Groups (e.g., Alkylation, Amidation)
Beyond simple substitution, the chloromethyl group serves as a handle for more complex transformations, including alkylation and amidation reactions.
Alkylation: The chloromethyl group can act as an alkylating agent. For example, in the presence of a suitable base, it can alkylate pyrimidinone derivatives at the oxygen or nitrogen atoms, a reaction that has been observed in analogous systems. nih.gov This type of chemoselective O- or N-alkylation is a valuable tool for building more complex molecular architectures.
Amidation: The chloromethyl group can be converted to an aminomethyl group via nucleophilic substitution with an appropriate nitrogen source, such as ammonia (B1221849) or a primary amine. This amine can then undergo acylation with acid chlorides or activated esters to form amides. This two-step process effectively transforms the chloromethyl group into an amidomethyl functionality, introducing a peptide-like linkage. nih.gov
Reactivity of the Pyrido[2,3-d]jocpr.comnih.govoxazinone Heterocyclic Core
The fused heterocyclic core of 2-(chloromethyl)-4H-pyrido[2,3-d] nih.govoxazin-4-one possesses its own distinct reactivity, influenced by the interplay of the electron-deficient pyridine (B92270) ring and the oxazinone moiety.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Moiety
The pyridine ring within the pyrido[2,3-d]pyrimidine (B1209978) scaffold is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. Any electrophilic attack would likely occur at positions not deactivated by the electron-withdrawing nitrogen atom and the fused pyrimidine (B1678525) ring.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C-5 and C-7 in the pyrido[2,3-d]pyrimidine system). stackexchange.comyoutube.com The presence of a good leaving group, such as a halogen, at these positions would facilitate substitution by nucleophiles. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor driving this reactivity. stackexchange.comresearchgate.net
Ring-Opening and Ring-Contraction/Expansion Reactions
The oxazinone ring in the pyrido[2,3-d] nih.govoxazinone core can undergo ring-opening reactions upon treatment with certain nucleophiles. For instance, related 1,3-oxazin-4-one systems have been shown to react with binucleophiles, leading to the opening of the oxazinone ring and subsequent recyclization to form new heterocyclic structures. mdpi.com The specific outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For example, treatment with hydrazines could lead to the formation of pyrazolopyridines, while reaction with hydroxylamine (B1172632) could yield isoxazolopyridines.
Ring-contraction and expansion reactions, while less common, can also be envisioned under specific conditions, such as photochemical irradiation or in the presence of certain catalysts, as has been observed in other heterocyclic systems. nih.gov
Derivatization for Scaffold Modification and Diversification
The pyrido[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.govrsc.org Consequently, the derivatization of the 2-(chloromethyl)-4H-pyrido[2,3-d] nih.govoxazin-4-one core is of significant interest for the generation of compound libraries for drug discovery.
Scaffold modification can be achieved through a variety of reactions targeting both the chloromethyl group and the heterocyclic core. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed if a halogen substituent is present on the pyridine ring, allowing for the introduction of aryl or vinyl groups. nih.gov Furthermore, the oxazinone ring itself can be a precursor to other fused pyrimidine systems. Reaction with various dinucleophiles can lead to the formation of more complex polycyclic structures. nih.gov This "scaffold hopping" approach, where one heterocyclic core is transformed into another, is a powerful strategy for exploring diverse chemical space. mdpi.com
The following table provides a conceptual overview of potential derivatization strategies for the diversification of the pyrido[2,3-d] nih.govoxazinone scaffold, based on the reactivity of analogous systems.
| Reaction Type | Reagents and Conditions | Potential Product |
| Nucleophilic Substitution at C2-CH2Cl | Various nucleophiles (amines, alcohols, thiols) | Diverse C2-substituted derivatives |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2), requires a leaving group on the pyridine ring | C5 or C7 substituted derivatives |
| Ring Transformation | Dinucleophile (e.g., hydrazine, guanidine) | Fused pyrazolo-, triazolo-, or other heterocyclic systems |
| Cross-Coupling Reactions | Boronic acid/ester (Suzuki), organostannane (Stille) with a halogenated scaffold | Aryl or vinyl substituted derivatives |
Advanced Spectroscopic and Computational Characterization of 2 Chloromethyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the definitive structural confirmation of novel compounds. While a complete experimental dataset for 2-(chloromethyl)-4H-pyrido[2,3-d] arkat-usa.orgmdpi.comoxazin-4-one is not extensively reported in publicly available literature, its characteristic spectroscopic features can be predicted based on the analysis of structurally related pyrido[2,3-d]pyrimidine (B1209978) and oxazinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy for this compound would be expected to show characteristic signals for the protons on the pyridine (B92270) ring, typically in the aromatic region (δ 7.0-9.0 ppm). The chloromethyl group (-CH₂Cl) would likely appear as a distinct singlet in the upfield region, with a chemical shift influenced by the electronegative chlorine atom. For similar structures, the methylene (B1212753) protons of a chloromethyl group have been observed around δ 4.2-4.9 ppm. cu.edu.egmdpi.com
¹³C NMR spectroscopy would provide insights into the carbon framework. The carbonyl carbon of the oxazinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm, a characteristic feature for such functionalities. arkat-usa.org Carbons of the pyridine ring and the oxazine (B8389632) moiety would appear in the aromatic and heteroaromatic regions, while the carbon of the chloromethyl group would be found further upfield.
Infrared (IR) Spectroscopy: The IR spectrum of 2-(chloromethyl)-4H-pyrido[2,3-d] arkat-usa.orgmdpi.comoxazin-4-one would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam in the oxazinone ring, typically observed in the region of 1650-1750 cm⁻¹. mdpi.com Other significant bands would include C=N and C=C stretching vibrations from the fused heterocyclic system. The C-Cl stretching vibration of the chloromethyl group would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for determining the exact molecular weight and elemental composition of the compound. The mass spectrum would show the molecular ion peak [M]⁺, and the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺ peak, confirming the presence of a single chlorine atom in the molecule.
| Spectroscopic Data (Predicted) | |
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), -CH₂Cl singlet (δ 4.2-4.9 ppm) |
| ¹³C NMR | C=O (δ 160-170 ppm), Aromatic/Heteroaromatic carbons, -CH₂Cl carbon |
| IR | C=O stretch (1650-1750 cm⁻¹), C=N, C=C stretches, C-Cl stretch (600-800 cm⁻¹) |
| MS | Molecular ion peak [M]⁺, Characteristic [M+2]⁺ isotopic peak for Chlorine |
Theoretical and Computational Chemistry Applications
Theoretical and computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the electronic structure, reactivity, and conformational preferences of molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the electronic properties of heterocyclic systems. For molecules analogous to 2-(chloromethyl)-4H-pyrido[2,3-d] arkat-usa.orgmdpi.comoxazin-4-one, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) have been successfully employed to compute optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.netnih.gov
These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus predict the molecule's reactivity. The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques allow for the exploration of the three-dimensional structure and conformational landscape of 2-(chloromethyl)-4H-pyrido[2,3-d] arkat-usa.orgmdpi.comoxazin-4-one. The pyrido[1,2-a]pyrimidine (B8458354) ring system, a related core structure, has been shown to be essentially planar. nih.govnih.gov It is expected that the fused ring system of the title compound would also exhibit a high degree of planarity.
Conformational analysis would focus on the rotational freedom of the chloromethyl side chain. Theoretical calculations can determine the preferred orientation of this group relative to the heterocyclic core and the energy barriers for rotation, which can influence the molecule's interaction with other chemical species.
Simulations for Reaction Pathway Elucidation
Computational simulations are instrumental in elucidating reaction mechanisms. For the synthesis and reactions of pyrido[2,3-d]pyrimidines, theoretical studies have been used to investigate the multi-step reaction pathways, identify transition states, and calculate activation energies. nih.gov Similar methodologies could be applied to understand the reactivity of the chloromethyl group in 2-(chloromethyl)-4H-pyrido[2,3-d] arkat-usa.orgmdpi.comoxazin-4-one, for instance, in nucleophilic substitution reactions. These simulations can help in predicting the feasibility of different reaction pathways and in designing synthetic strategies.
| Computational Method | Application | Predicted Insights for 2-(Chloromethyl)-4H-pyrido[2,3-d] arkat-usa.orgmdpi.comoxazin-4-one |
| Quantum Chemical Calculations (DFT) | Electronic Structure and Reactivity | Optimized geometry, HOMO-LUMO distribution, prediction of reactive sites. |
| Molecular Modeling | Conformational Analysis | Planarity of the fused ring system, preferred orientation of the chloromethyl group. |
| Reaction Pathway Simulations | Elucidation of Mechanisms | Prediction of transition states and activation energies for reactions involving the compound. |
Structure Activity Relationship Sar Methodologies and Principles in Pyrido 2,3 D 1 2 Oxazinone Research
Systematic Structural Modification for Chemical Exploration
The systematic structural modification of the 2-(chloromethyl)-4H-pyrido[2,3-d] ijddd.comnih.govoxazin-4-one scaffold is a key strategy for exploring its chemical space and identifying key structural features that govern its reactivity and potential biological activity. The 2-chloromethyl group serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through nucleophilic substitution reactions. This enables the generation of a library of analogs with diverse functionalities at this position.
Furthermore, modifications can be envisioned at other positions of the pyridoxazinone core, such as the pyridine (B92270) ring. For instance, the introduction of various substituents on the pyridine ring could modulate the electronic properties of the entire heterocyclic system. General synthetic strategies for related pyrido[2,3-d]pyrimidine (B1209978) systems often start from appropriately substituted pyrimidines, where the pyridine ring is subsequently formed. This suggests that by starting with substituted 2-aminopyridine (B139424) precursors, a range of derivatives with different groups on the pyridine moiety of the final pyridoxazinone could be synthesized.
A common approach in medicinal chemistry is to explore the impact of substituents with varying electronic and steric properties. For example, introducing electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CF3) can significantly alter the electron density distribution within the molecule, thereby affecting its reactivity and interaction with biological targets. Similarly, varying the size of the substituent (e.g., from a small methyl group to a bulky tert-butyl group) can probe the steric requirements of a potential binding site.
The exploration of different heterocyclic rings fused to the pyridine core is another avenue for structural modification. While the focus here is on the ijddd.comnih.govoxazin-4-one ring, related studies on pyrido[2,3-d]pyrimidinones and pyridopyrimidothiadiazinones highlight how changes in the fused ring system can lead to different biological activities. nih.gov
The following table illustrates a hypothetical library of derivatives that could be synthesized from 2-(chloromethyl)-4H-pyrido[2,3-d] ijddd.comnih.govoxazin-4-one to explore its SAR:
| Derivative | Modification at C2-methyl | Modification on Pyridine Ring | Rationale for Modification |
| A | -OCH3 | H | Introduction of an electron-donating group. |
| B | -N(CH3)2 | H | Introduction of a basic nitrogen atom. |
| C | -CN | H | Introduction of an electron-withdrawing group. |
| D | -SCH2Ph | H | Introduction of a bulky, lipophilic group. |
| E | -Cl | 6-NO2 | Introduction of an electron-withdrawing group on the pyridine ring. |
| F | -Cl | 7-OCH3 | Introduction of an electron-donating group on the pyridine ring. |
Quantitative and Qualitative SAR Approaches in Chemical Design
Both qualitative and quantitative structure-activity relationship (QSAR) approaches are invaluable in the design of novel compounds based on the pyrido[2,3-d] ijddd.comnih.govoxazinone scaffold. Qualitative SAR involves the empirical observation of how specific structural changes affect the properties of the molecule. For instance, a qualitative assessment might conclude that bulky substituents at the 2-position decrease a particular activity, suggesting steric hindrance is detrimental.
Quantitative SAR (QSAR), on the other hand, aims to establish a mathematical relationship between the chemical structure and a specific property. sciforum.net Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this regard. These methods can provide detailed insights into the steric, electrostatic, and hydrophobic requirements for activity.
For example, a 3D-QSAR study was conducted on a series of pyrido[2,3-d]pyrimidine derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). ijddd.com This study led to the development of predictive models that could guide the design of new, more potent inhibitors. ijddd.com Such an approach could be applied to a series of 2-substituted 4H-pyrido[2,3-d] ijddd.comnih.govoxazin-4-one derivatives to understand the structural requirements for a desired property.
The general workflow for a 3D-QSAR study on this class of compounds would involve:
Data Set Selection: A series of synthesized analogs with a range of measured activities would be chosen.
Molecular Modeling and Alignment: The 3D structures of the molecules would be generated and aligned based on a common scaffold.
Calculation of Molecular Fields: Steric and electrostatic fields around the molecules would be calculated.
Statistical Analysis: Partial least squares (PLS) analysis would be used to correlate the variations in the molecular fields with the observed activities.
Model Validation: The predictive power of the resulting QSAR model would be validated using both internal and external test sets of compounds.
The output of such a study is often visualized as contour maps, which indicate regions where modifications would be favorable or unfavorable for activity. For instance, a green contour in a CoMFA steric map would suggest that bulkier groups are favored in that region, while a yellow contour would indicate that bulk is disfavored.
Influence of Substituent Effects on Chemical Properties and Interactions
The electronic and steric effects of substituents play a crucial role in determining the chemical properties and intermolecular interactions of 2-(chloromethyl)-4H-pyrido[2,3-d] ijddd.comnih.govoxazin-4-one and its derivatives. These effects can influence a wide range of properties, including the molecule's reactivity, solubility, lipophilicity, and its ability to form hydrogen bonds or engage in other non-covalent interactions.
Electronic Effects: The electronic nature of substituents on the pyridoxazinone ring system can significantly impact its electron density distribution. Electron-withdrawing groups, such as nitro or cyano groups, will decrease the electron density of the aromatic system, potentially making it more susceptible to nucleophilic attack and altering the pKa of any ionizable groups. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, will increase the electron density, which can enhance the reactivity towards electrophiles. These electronic perturbations can also influence the strength of hydrogen bonds the molecule can form, which is often a critical factor in biological activity.
Steric Effects: The size and shape of substituents can have a profound impact on the molecule's conformation and its ability to fit into a specific binding site. Bulky substituents can introduce steric hindrance, which may prevent the molecule from adopting the optimal conformation for interaction with a biological target. However, in some cases, steric bulk can be advantageous, for example, by promoting a specific bioactive conformation or by shielding a reactive part of the molecule from metabolic degradation.
The interplay of these substituent effects is often complex. For instance, a substituent might have a favorable electronic effect but an unfavorable steric effect. The goal of SAR studies is to deconvolute these effects to gain a clear understanding of the structural requirements for a desired outcome.
The following table summarizes the potential influence of different types of substituents on the properties of the pyrido[2,3-d] ijddd.comnih.govoxazin-4-one core:
| Substituent Type | Example | Potential Influence on Chemical Properties | Potential Influence on Intermolecular Interactions |
| Electron-Donating | -OCH3, -NH2 | Increases electron density, may increase basicity. | Can act as hydrogen bond acceptors. |
| Electron-Withdrawing | -NO2, -CF3 | Decreases electron density, may increase acidity. | Can participate in dipole-dipole interactions. |
| Halogens | -F, -Cl, -Br | Inductive electron withdrawal, can alter lipophilicity. | Can form halogen bonds. |
| Bulky Alkyl Groups | -C(CH3)3 | Increases steric hindrance and lipophilicity. | Can enhance van der Waals interactions. |
| Hydrogen Bond Donors | -OH, -NH2 | Can act as hydrogen bond donors. | Crucial for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | -C=O, -CN | Can act as hydrogen bond acceptors. | Important for molecular recognition. |
By carefully considering these substituent effects, chemists can rationally design and synthesize new derivatives of 2-(chloromethyl)-4H-pyrido[2,3-d] ijddd.comnih.govoxazin-4-one with tailored properties for various applications.
Applications of 2 Chloromethyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One As a Chemical Building Block
Synthetic Intermediates for the Construction of Diverse Chemical Libraries
The primary application of 2-(Chloromethyl)-4H-pyrido[2,3-d] nih.govijirset.comoxazin-4-one lies in its role as a versatile synthetic intermediate. The chloromethyl group serves as an effective electrophilic handle, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This allows for the straightforward introduction of diverse functional groups and molecular fragments at the 2-position of the pyridoxazinone core.
Research on the closely related analogue, 2-(chloromethyl)-4(3H)-quinazolinone, demonstrates this utility. This compound is employed to synthesize libraries of molecules with potential therapeutic applications. For instance, it reacts with various aniline (B41778) derivatives to produce 4-anilinoquinazoline (B1210976) scaffolds, a class of compounds known for its anticancer properties. nih.gov The reaction involves the displacement of the chloride ion by the amine nucleophile, forming a new carbon-nitrogen bond. This strategy facilitates the rapid generation of a multitude of analogues for structure-activity relationship (SAR) studies.
The oxazinone ring itself represents another point of reactivity. It can be opened by strong nucleophiles, such as hydrazines or primary amines, leading to ring-transformation reactions that yield different heterocyclic systems, such as pyridopyrimidines. arkat-usa.org This dual reactivity—substitution at the chloromethyl group and ring-opening of the oxazinone—enables the creation of structurally diverse chemical libraries from a single, readily accessible starting material. The pyrido[2,3-d]pyrimidine (B1209978) scaffold, for example, is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Table 1: Representative Transformations of Analogous 2-(Chloromethyl) Heterocycles This table illustrates the types of reactions the chloromethyl group on analogous scaffolds can undergo, serving as a model for the potential reactivity of 2-(Chloromethyl)-4H-pyrido[2,3-d] nih.govijirset.comoxazin-4-one.
| Nucleophile | Resulting Structure/Derivative | Reference Example |
| Substituted Anilines | 2-(Anilinomethyl)-quinazolines | nih.gov |
| Aliphatic Amines | 2-(Alkylaminomethyl)-quinazolines | ijirset.com |
| Hydrazine | 2-(Hydrazinomethyl) derivatives, potential precursors for triazoles | researchgate.net |
| Azide (B81097) Ion | 2-(Azidomethyl) derivatives, precursors for tetrazoles or amines | researchgate.net |
| Thiolates | 2-(Thioalkylmethyl) derivatives | nih.gov |
Scaffold Design in Chemical Biology Research
In chemical biology and drug discovery, a molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached. The rigid, fused-ring system of 2-(Chloromethyl)-4H-pyrido[2,3-d] nih.govijirset.comoxazin-4-one makes it an attractive scaffold for designing targeted bioactive molecules. The defined three-dimensional shape of the pyridoxazinone core allows for the precise orientation of appended substituents, facilitating specific interactions with biological targets such as enzymes or receptors.
The utility of related pyridopyrimidine scaffolds is well-documented. For example, the pyrido[2,3-d]pyrimidin-4-one core has been successfully used to develop potent and selective agonists for the somatostatin (B550006) receptor subtype 2 (sst2), which is a target for treating conditions like acromegaly. nih.gov In such studies, the core scaffold provides the foundational structure for binding, while modifications, often at positions analogous to the 2-position of the title compound, are used to fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov
Similarly, the isosteric benzoxazinone (B8607429) scaffold has been investigated as a replacement for the 4H-pyrido[1,2-a]pyrimidin-4-one core in the design of PI3Kβ inhibitors. monash.edu The ability to readily modify the scaffold via its reactive handles is crucial for exploring the chemical space around a biological target and optimizing ligand-protein interactions. The chloromethyl group on the title compound provides a convenient and direct attachment point for introducing diversity elements, enabling systematic exploration of the binding pocket of a target protein.
Table 2: Biologically Relevant Scaffolds Structurally Related to Pyrido[2,3-d] nih.govijirset.comoxazin-4-one
| Scaffold | Biological Target/Application | Reference |
| 4-Anilinoquinazoline | Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors | nih.gov |
| Pyrido[2,3-d]pyrimidin-4-one | Somatostatin Receptor 2 (sst2) Agonists | nih.gov |
| Pyrido[2,3-d]pyrimidine | Dihydrofolate Reductase (DHFR) Inhibitors | |
| 4H-Benzo[e] nih.govijirset.comoxazin-4-one | Phosphoinositide 3-kinase β (PI3Kβ) Inhibitors | monash.edu |
| Pyrazolo[3,4-d]pyrimidine | Cyclin-Dependent Kinase 2 (CDK2) Inhibitors | nih.gov |
Development of Chemical Probes and Tools for Mechanistic Investigations
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of such tools is essential for mechanistic investigations in chemical biology. 2-(Chloromethyl)-4H-pyrido[2,3-d] nih.govijirset.comoxazin-4-one is an ideal starting material for the synthesis of certain types of chemical probes, particularly covalent probes and affinity-based probes.
The reactive chloromethyl group can function as a "warhead" for covalent inhibitors or activity-based probes. Once the core scaffold directs the molecule to the active site or a specific binding pocket of a target protein, the electrophilic chloromethyl group can form a covalent bond with a nearby nucleophilic amino acid residue, such as cysteine, lysine, or histidine. This irreversible binding can be used to permanently label a target protein, allowing for its identification, visualization, and functional characterization.
Furthermore, the chloromethyl handle can be used to attach reporter tags, such as fluorescent dyes, biotin (B1667282) for affinity purification, or photo-crosslinking groups. For example, by reacting 2-(Chloromethyl)-4H-pyrido[2,3-d] nih.govijirset.comoxazin-4-one with an amino-functionalized fluorophore, one could generate a fluorescent ligand. If the parent scaffold has a known affinity for a particular protein, this fluorescent derivative could be used in cellular imaging experiments to visualize the localization and dynamics of the target protein. This synthetic flexibility makes the compound a valuable platform for creating customized chemical tools to dissect complex biological pathways.
Future Perspectives and Emerging Research Directions in 2 Chloromethyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One Chemistry
Innovations in Synthetic Methodologies for Enhanced Efficiency
One promising area is the adoption of one-pot synthesis strategies . These methods, which involve multiple reaction steps in a single vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. For the synthesis of related benzoxazin-4-ones, one-pot approaches have been successfully employed, such as the reaction of substituted anthranilic acids with orthoesters. mdpi.com Similar strategies could be adapted for the pyridoxazinone core of the target molecule.
Furthermore, microwave-assisted synthesis offers a powerful tool for accelerating reaction rates and improving yields. mdpi.com The application of microwave irradiation to the key cyclization and functionalization steps in the synthesis of this pyridoxazinone could dramatically reduce reaction times from hours to minutes.
| Synthetic Methodology | Potential Advantages for 2-(Chloromethyl)-4H-pyrido[2,3-d] scitechdaily.comnih.govoxazin-4-one Synthesis |
| One-Pot Synthesis | Increased efficiency, reduced waste, and lower costs. |
| Novel Catalytic Systems | Higher yields, improved selectivity, and milder reaction conditions. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, and potentially higher purity of products. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The chloromethyl group at the 2-position is a key functional handle for a variety of chemical modifications. This electrophilic site can be targeted for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This could lead to the generation of a diverse library of derivatives with potentially enhanced biological activities.
Furthermore, the hydrolysis of the oxazinone ring is an important aspect of its chemistry, particularly in the context of its potential use as a prodrug. nih.gov A detailed investigation into the kinetics and mechanism of hydrolysis under various conditions would provide valuable insights into its stability and potential for controlled release of an active agent.
| Functional Group/Moiety | Potential Reactivity to Explore |
| 2-(Chloromethyl) group | Nucleophilic substitution for derivatization. |
| Pyrido[2,3-d] scitechdaily.comnih.govoxazin-4-one core | Ring-opening, ring-transformation, and cycloaddition reactions. |
| Entire Molecule | Participation in multicomponent reactions to build molecular complexity. |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
| AI/ML Application | Impact on 2-(Chloromethyl)-4H-pyrido[2,3-d] scitechdaily.comnih.govoxazin-4-one Research |
| Reaction Prediction | Optimization of synthetic routes and exploration of novel reactivity. |
| De Novo Design | Generation of novel derivatives with tailored biological activities. |
| Virtual Screening | Rapid identification of promising drug candidates for further development. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via dehydrative cyclization of anthranilic acid derivatives with chlorinated acylating agents. For example, reacting anthranilic acid with 2-chlorobenzoyl chloride in pyridine generates a benzo[d][1,3]oxazin-4-one scaffold . Key factors include solvent choice (e.g., pyridine for acylation), temperature control (room temperature to 80°C), and stoichiometric ratios to minimize side products like uncyclized intermediates. Microwave irradiation may accelerate reaction kinetics compared to conventional heating .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) and IR spectroscopy to validate the oxazinone ring and chloromethyl substituent. For instance, the ¹H NMR spectrum in DMSO-d6 typically shows a singlet for the oxazinone C=O group (~δ 8.5 ppm) and multiplets for aromatic protons . IR peaks near 1700–1750 cm⁻¹ confirm the carbonyl group. Mass spectrometry (HRMS) can further verify molecular weight and isotopic patterns for chlorine .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability is influenced by moisture and temperature. Store the compound in anhydrous conditions (desiccator, under nitrogen) at –20°C to prevent hydrolysis of the chloromethyl group. Degradation can be monitored via HPLC or TLC, with degradation products often showing up as hydrolyzed carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the chloromethyl group. Solvent effects (e.g., DMF vs. THF) on transition states should be evaluated using polarizable continuum models (PCM). Compare calculated activation energies with experimental kinetic data to validate predictions .
Q. What strategies enhance the selectivity of this compound derivatives in biological assays (e.g., enzyme inhibition)?
- Methodological Answer : Introduce steric or electronic modifiers at the pyridine or oxazinone ring. For example, substituting the chloromethyl group with piperazinylmethyl moieties (via condensation with piperazine) improves selectivity for COX-2 inhibition over COX-1 . SAR studies should correlate substituent polarity (ClogP) and hydrogen-bonding capacity (TPSA) with IC₅₀ values .
Q. How do spectral data contradictions arise in structural characterization, and how should they be resolved?
- Methodological Answer : Discrepancies in NMR shifts may stem from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. For example, keto-enol tautomerism in the oxazinone ring can alter peak multiplicity. Use variable-temperature NMR to identify dynamic processes, and cross-reference with X-ray crystallography for unambiguous assignments .
Q. What role does the chloromethyl group play in cross-coupling reactions for functionalizing the pyrido-oxazinone scaffold?
- Methodological Answer : The chloromethyl group serves as a precursor for Suzuki-Miyaura or Buchwald-Hartwig couplings. Prior conversion to a boronic ester (via Miyaura borylation) enables Pd-catalyzed arylations. Optimize ligand systems (e.g., XPhos) and base (K₂CO₃) to suppress competing hydrolysis .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
